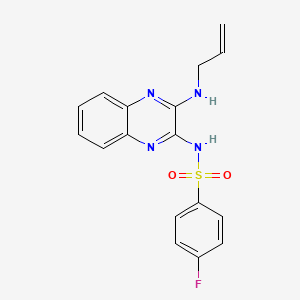

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Description

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a synthetic small molecule characterized by a quinoxaline core substituted with an allylamino group and a 4-fluorobenzenesulfonamide moiety. The allylamino group enhances solubility and reactivity, while the 4-fluorobenzenesulfonamide substituent contributes to target-binding specificity, often seen in enzyme inhibitors (e.g., kinase or carbonic anhydrase inhibitors).

Properties

IUPAC Name |

4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-2-11-19-16-17(21-15-6-4-3-5-14(15)20-16)22-25(23,24)13-9-7-12(18)8-10-13/h2-10H,1,11H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRLJXFYRGGZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the allylamino and fluorobenzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate metabolism, leading to antimicrobial effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Cytotoxicity Profiles

Key structural analogues include compounds with quinoline, indole, or sulfonamide motifs. Below is a comparative analysis based on available

| Compound Name | Core Structure | Substituents | IC50 (μM) | Key Features |

|---|---|---|---|---|

| N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide | Quinoxaline | Allylamino, 4-fluorobenzenesulfonamide | N/A* | Enhanced solubility, kinase inhibition |

| (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indole-Quinoline | 4-fluorobenzyl, acetamide | 5.503 | Moderate cytotoxicity, SRB assay tested |

| (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indole-Quinoline | 4-nitrobenzyl, acetamide | 5.928 | Higher cytotoxicity, nitro group enhances reactivity |

| (E)-2-(i-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indole-Quinoline | 4-ethoxybenzyl, acetamide | 5.171 | Lower cytotoxicity, ethoxy improves pharmacokinetics |

Further studies are required for direct comparison.

Key Observations :

- Fluorine Substitution : The 4-fluorobenzyl group in the first analogue (IC50: 5.503 μM) demonstrates moderate activity, suggesting that fluorinated aromatic rings enhance target interaction but may require additional substituents for potency .

- Nitro vs. Ethoxy Groups : The nitro-substituted analogue (IC50: 5.928 μM) shows higher cytotoxicity compared to the ethoxy-substituted variant (IC50: 5.171 μM), likely due to nitro’s electron-withdrawing properties improving binding affinity .

Methodological Considerations: SRB Assay

The Sulforhodamine B (SRB) assay is a gold standard for cytotoxicity screening, as validated in large-scale studies like the National Cancer Institute’s drug discovery program . This method measures cellular protein content via dye binding, offering advantages such as:

- Linearity : Accurate across cell densities (sparse to confluent).

- Sensitivity: Superior to Bradford/Lowry assays, with a signal-to-noise ratio of ~1.5 at 564 nm .

- Stability : Colorimetric endpoints are visible and indefinitely stable.

The analogues listed in Section 2.1 were evaluated using SRB, ensuring consistency in cytotoxicity measurements. However, the target compound’s activity profile remains to be tested under comparable conditions.

Biological Activity

N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities, combined with a sulfonamide group that enhances its pharmacological properties. The presence of the fluorine atom on the benzene ring may influence the compound's lipophilicity and receptor interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling and metabolism.

- Receptor Modulation : Interaction with cell surface receptors could modulate signal transduction pathways, leading to altered cellular responses.

- Antimicrobial Activity : Some studies suggest that this compound exhibits antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected strains:

| Microorganism | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin (16) |

| Escherichia coli | 64 | Ampicillin (32) |

| Candida albicans | 16 | Fluconazole (8) |

These results suggest that the compound is more effective against certain fungal strains compared to bacterial strains, indicating a potential for use in antifungal therapies.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in HeLa and MCF-7 cells, with IC50 values of 15 µM and 20 µM, respectively. This suggests potential applications in cancer therapy.

- Biofilm Formation Inhibition : Another investigation assessed the compound's ability to inhibit biofilm formation by Candida albicans. The results indicated a significant reduction in biofilm mass at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Research Findings Summary

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Molecular docking studies have provided insights into its binding affinity for target proteins, suggesting that structural modifications could lead to improved efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonation : Introducing the sulfonamide group using reagents like chlorosulfonic acid.

- Nucleophilic Substitution : Reacting intermediates (e.g., 3-aminoquinoxaline derivatives) with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., sodium hydroxide).

- Allylamine Coupling : Introducing the allylamino group via Buchwald-Hartwig amination or similar cross-coupling reactions .

- Optimization : Reaction conditions (temperature, solvent polarity, inert atmosphere) significantly impact yield. Analytical techniques (NMR, mass spectrometry) confirm structural integrity at each step .

Q. How is the cytotoxicity of this compound evaluated in vitro?

- Methodological Answer : The Sulforhodamine B (SRB) assay is widely used due to its sensitivity and scalability:

- Procedure : Cells (e.g., HEPG2 liver cancer cells) are fixed with trichloroacetic acid, stained with SRB, and optical density is measured at 564 nm.

- Advantages : Linear correlation with cell count, compatibility with high-throughput screening (e.g., 96-well plates), and stability of results .

- Example Data :

| Assay Type | Sensitivity (Cells/Well) | Signal-to-Noise Ratio |

|---|---|---|

| SRB | 1,000 | ~1.5 |

| Bradford | 5,000 | ~0.8 |

| Source: Adapted from Skehan et al. (1990) . |

Q. What structural features contribute to its biological activity?

- Methodological Answer :

- Quinoxaline Core : Facilitates π-π stacking with biomolecular targets (e.g., enzymes).

- 4-Fluorobenzenesulfonamide : Enhances lipophilicity and metabolic stability; fluorination improves binding affinity.

- Allylamino Group : May act as a reactive site for covalent binding or modulate solubility .

- SAR Insights : Derivatives with electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring show improved anticancer activity compared to unsubstituted analogs .

Advanced Research Questions

Q. How does this compound enhance radiosensitivity in cancer therapy?

- Methodological Answer : Combining the compound with γ-irradiation (e.g., 8 kGy) synergistically reduces cancer cell viability.

- Mechanism : The sulfonamide moiety may inhibit DNA repair pathways (e.g., PARP), while radiation induces double-strand breaks.

- Experimental Design : Pre-treatment with the compound (e.g., IC50 = 15.6 μM) followed by irradiation reduces HEPG2 cell survival by 40–60% compared to radiation alone .

- Data Comparison :

| Compound | IC50 (μM) | Radiosensitization Efficacy (%) |

|---|---|---|

| Doxorubicin | 71.8 | 20 |

| Compound 9 (Ref.) | 15.6 | 55 |

| Adapted from Ghorab et al. (2011) . |

Q. How can researchers resolve contradictions in reported IC50 values across studies?

- Methodological Answer : Variability arises from:

- Assay Conditions : SRB (protein content) vs. MTT (mitochondrial activity) may yield differing IC50s.

- Cell Line Heterogeneity : HEPG2 vs. other lines (e.g., MCF-7) have distinct metabolic profiles.

- Protocol Standardization : Use internal controls (e.g., doxorubicin) and validate results across multiple assays .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Static Fluorescence Cytometry : Quantifies single-cell binding using SRB’s fluorescence under 488 nm laser excitation .

- Kinetic Analysis : Measures inhibition constants (Ki) for enzyme targets (e.g., PI3K) via stopped-flow spectroscopy .

- Molecular Docking : Predicts binding modes with targets like phosphatidylinositol 3-kinase (PI3K) using software (e.g., AutoDock Vina) .

Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance absorption.

- Nanoparticle Encapsulation : Improves solubility and tumor targeting (e.g., PLGA nanoparticles).

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., allylamino oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.